An In-depth Technical Guide to 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole. As a bifunctional molecule, it serves as a valuable building block in medicinal chemistry and materials science.
Molecular and Physicochemical Properties
4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole (CAS No. 1423034-22-3) is a halogenated heterocyclic compound with the molecular formula C₁₀H₇Cl₂NO and a molecular weight of 228.07 g/mol .[1] The presence of a reactive chloromethyl group and a substituted phenyl ring on the isoxazole scaffold makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole and Related Compounds
| Property | 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole (Predicted/Inferred) | 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole (Reference)[2] | 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (Reference)[3] |
| Molecular Formula | C₁₀H₇Cl₂NO | C₁₆H₁₂ClNO | C₁₁H₁₀ClNO |
| Molecular Weight | 228.07 g/mol [1] | 269.73 g/mol | 207.65 g/mol |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, DMF) | Not available | Not available |
Synthesis and Spectroscopic Characterization
While a specific, detailed synthesis protocol for 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole is not explicitly available in the reviewed literature, a plausible synthetic route can be devised based on established methods for isoxazole ring formation. A common and effective method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
A potential synthetic pathway is outlined below:
Figure 1: Proposed synthetic workflow for 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole.
Spectroscopic Characterization (Predicted):
Although experimental spectra for the title compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the chloromethyl protons (CH₂Cl) around 4.5-5.0 ppm. The aromatic protons of the 4-chlorophenyl group would appear as two doublets in the range of 7.4-7.8 ppm. The isoxazole ring proton would likely resonate as a singlet around 6.5-7.0 ppm.
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¹³C NMR: The carbon NMR spectrum should display a signal for the chloromethyl carbon at approximately 40-45 ppm. The carbons of the 4-chlorophenyl ring would appear in the aromatic region (120-140 ppm), along with the carbons of the isoxazole ring (typically between 100 and 160 ppm).
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Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching of the aromatic and chloromethyl groups, C=N and C=C stretching from the isoxazole and phenyl rings, and a characteristic C-Cl stretching frequency.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (228.07 g/mol ), with a characteristic isotopic pattern due to the two chlorine atoms.[1]
Reactivity and Chemical Behavior
The chemical reactivity of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole is primarily dictated by the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at the 4-position of the isoxazole ring.
The chloromethyl group acts as a good electrophile, readily reacting with various nucleophiles such as amines, alcohols, thiols, and carbanions. This reactivity is analogous to that of benzylic chlorides.[4]
Figure 2: Nucleophilic substitution reactions of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole.
This versatile reactivity makes it a key intermediate for the synthesis of a library of derivatives with diverse functionalities, which is a common strategy in drug discovery programs.[4]
Potential Applications in Research and Drug Development
The isoxazole moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[5] Derivatives of isoxazole have been reported to possess antimicrobial, anti-inflammatory, anticancer, and antiviral activities.
The title compound, by serving as a precursor to a variety of substituted isoxazoles, holds significant potential in the following areas:
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Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The introduction of different functional groups via the chloromethyl handle can lead to the discovery of compounds with enhanced biological activity and improved pharmacokinetic profiles.
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Agrochemicals: Isoxazole derivatives have also found applications as herbicides and fungicides. The structural features of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole could be explored for the development of new crop protection agents.
-
Materials Science: The rigid, aromatic nature of the isoxazole ring, combined with the potential for functionalization, makes this compound a candidate for the synthesis of novel organic materials with specific electronic or optical properties.
Safety and Handling
As with all chlorinated organic compounds, 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and serious eye damage.[3] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole is a valuable and reactive chemical intermediate. Its bifunctional nature, combining a stable isoxazole core with a reactive chloromethyl group, provides a versatile platform for the synthesis of a wide array of novel compounds. While specific experimental data for this molecule is limited in the public domain, its chemical properties and reactivity can be reliably inferred from related structures. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this promising building block in their synthetic endeavors.
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